In-Depth Technical Guide: 1,1,1-Trifluoro-5-methylhexane-2,4-dione
In-Depth Technical Guide: 1,1,1-Trifluoro-5-methylhexane-2,4-dione
CAS Number: 30984-28-2
Abstract
This technical guide provides a comprehensive overview of 1,1,1-Trifluoro-5-methylhexane-2,4-dione, a fluorinated β-diketone. The document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. It consolidates available physicochemical data, discusses probable synthetic routes, and explores the general applications of fluorinated β-diketones in medicinal chemistry and other scientific domains. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide combines reported data with theoretical chemical principles and information on analogous compounds to present a thorough profile.
Chemical Identity and Physicochemical Properties
1,1,1-Trifluoro-5-methylhexane-2,4-dione is a fluorinated organic compound characterized by a β-diketone functional group and a trifluoromethyl moiety. These features impart unique chemical properties, including a strong propensity for enolization and the ability to act as a bidentate ligand for metal ions.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 30984-28-2[1] |
| Molecular Formula | C₇H₉F₃O₂[1] |
| Molecular Weight | 182.14 g/mol |
| IUPAC Name | 1,1,1-trifluoro-5-methylhexane-2,4-dione[1] |
| SMILES | CC(C)C(=O)CC(=O)C(F)(F)F |
| InChIKey | LOTZGJDCTDDVCS-UHFFFAOYSA-N |
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
| Physical State | Pale-yellow to Yellow-brown Solid or Liquid | [2] |
| Melting Point | -74 °C | |
| Boiling Point | 61 °C at 48 mmHg | |
| Density | Data not available | |
| Refractive Index | 1.4005 to 1.4025 | [2] |
| Flash Point | 33 °C | [2] |
| Solubility | Data not available |
Note: There are conflicting reports regarding the physical state of this compound at room temperature. Some sources describe it as a solid, while others list it as a liquid with a very low melting point.
Synthesis and Reactivity
General Experimental Protocol: Claisen Condensation
The Claisen condensation involves the reaction of an ester with a ketone in the presence of a strong base. For the synthesis of the title compound, this would likely involve the reaction of ethyl trifluoroacetate with 3-methyl-2-butanone.
Reaction Scheme:
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Reactants: Ethyl trifluoroacetate and 3-methyl-2-butanone
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Base: A strong, non-nucleophilic base such as sodium hydride (NaH) or sodium ethoxide (NaOEt) is typically used to deprotonate the α-carbon of the ketone, forming an enolate.
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Solvent: An anhydrous aprotic solvent like diethyl ether or tetrahydrofuran (THF) is required to prevent quenching of the strong base and the reactive intermediates.
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Procedure:
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The ketone (3-methyl-2-butanone) is dissolved in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
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The strong base is added portion-wise at a reduced temperature (e.g., 0 °C) to control the exothermic reaction and facilitate the formation of the enolate.
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Ethyl trifluoroacetate is then added dropwise to the enolate solution. The reaction mixture is typically stirred at room temperature for several hours to allow the condensation to proceed.
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The reaction is quenched by the addition of an aqueous acid (e.g., dilute HCl) to neutralize the excess base and the resulting alkoxide.
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The product is then extracted from the aqueous layer using an organic solvent.
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The combined organic layers are washed, dried, and the solvent is removed under reduced pressure.
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The crude product is purified, typically by vacuum distillation, to yield the final 1,1,1-Trifluoro-5-methylhexane-2,4-dione.
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Disclaimer: This is a generalized protocol and has not been specifically validated for 1,1,1-Trifluoro-5-methylhexane-2,4-dione. Optimization of reaction conditions, including stoichiometry, temperature, and reaction time, would be necessary to achieve a high yield and purity.
Keto-Enol Tautomerism
A significant feature of β-diketones is their existence as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by the formation of a conjugated system and an intramolecular hydrogen bond. The electron-withdrawing trifluoromethyl group in 1,1,1-Trifluoro-5-methylhexane-2,4-dione is expected to influence this equilibrium.
Caption: Keto-enol tautomerism of 1,1,1-Trifluoro-5-methylhexane-2,4-dione.
Potential Applications in Research and Drug Development
While specific applications of 1,1,1-Trifluoro-5-methylhexane-2,4-dione are not extensively documented, the broader class of fluorinated β-diketones has established roles in several scientific areas. The presence of a trifluoromethyl group can significantly enhance properties such as metabolic stability, binding affinity, and lipophilicity of a molecule, which are crucial in drug design.[3][4]
Role as a Synthetic Building Block
Fluorinated β-diketones are versatile precursors for the synthesis of various heterocyclic compounds, such as pyrazoles and pyrimidines, which are common scaffolds in many pharmaceuticals. The differential reactivity of the two carbonyl groups allows for selective reactions to build more complex molecular architectures.
Metal Chelation and Catalysis
The β-diketone moiety is an excellent bidentate chelating agent for a wide range of metal ions. The resulting metal complexes have applications in catalysis, as MRI contrast agents, and in materials science. The trifluoromethyl group can modulate the Lewis acidity of the metal center and the solubility of the complex.
Analytical Chemistry
Fluorinated β-diketones can be used as derivatizing agents in gas chromatography (GC) to improve the volatility and detection of metal ions and certain organic molecules.
Spectroscopic and Analytical Data
Detailed, publicly available spectroscopic data (NMR, IR, Mass Spectrometry) for 1,1,1-Trifluoro-5-methylhexane-2,4-dione is limited. Some commercial suppliers indicate the availability of such data upon request.[5] Researchers are advised to obtain certificates of analysis from their suppliers or to perform their own analytical characterization to confirm the identity and purity of the compound. One major supplier explicitly states that they do not collect analytical data for this particular product.
Safety and Handling
Table 3: GHS Hazard Information
| Hazard | Description |
| Pictograms | Flame, Exclamation Mark, Skull and Crossbones |
| Signal Word | Danger |
| Hazard Statements | H226: Flammable liquid and vapor H301: Toxic if swallowed H312: Harmful in contact with skin H315: Causes skin irritation H319: Causes serious eye irritation H332: Harmful if inhaled H335: May cause respiratory irritation |
| Precautionary Statements | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
This compound should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from ignition sources.
Conclusion
1,1,1-Trifluoro-5-methylhexane-2,4-dione is a fluorinated β-diketone with potential applications as a synthetic intermediate and a chelating agent. While its physicochemical properties are partially documented, there is a notable absence of detailed experimental protocols and specific application studies in the peer-reviewed literature. The information presented in this guide is based on available data from commercial suppliers and general chemical principles applicable to this class of compounds. Further research is warranted to fully elucidate the chemical reactivity, spectroscopic characteristics, and potential utility of this compound in drug discovery and other scientific disciplines.
References
- 1. 1,1,1-TRIFLUORO-5-METHYLHEXANE-2,4-DIONE | CAS 30984-28-2 [matrix-fine-chemicals.com]
- 2. 1,1,1-Trifluoro-5-methyl-2,4-hexanedione, 97%, Thermo Scientific 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. nbinno.com [nbinno.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. 30984-28-2|1,1,1-Trifluoro-5-methylhexane-2,4-dione|BLD Pharm [bldpharm.com]
